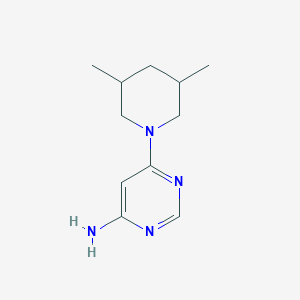

6-(3,5-Dimethylpiperidin-1-yl)pyrimidin-4-amine

Overview

Description

6-(3,5-Dimethylpiperidin-1-yl)pyrimidin-4-amine, also known as 6-DMAP or DMAP, is an organic compound that is commonly used as a reagent in many chemical reactions. It is a white solid with a melting point of 77-79 °C and is soluble in many organic solvents. DMAP is a versatile reagent and has been used in the synthesis of various compounds, including drugs and other pharmaceuticals.

Scientific Research Applications

Synthesis and Anti-inflammatory Activities

Pyrimidine derivatives, including those structurally related to 6-(3,5-Dimethylpiperidin-1-yl)pyrimidin-4-amine, have been extensively studied for their pharmacological properties. These compounds are known for their wide range of pharmacological effects, such as antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and notably, anti-inflammatory activities. The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. A detailed structure-activity relationship (SAR) analysis has shown that a large number of pyrimidines exhibit potent anti-inflammatory effects, suggesting their potential for development as new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).

Pharmacological Activities

The pharmacological landscape of pyrimidine derivatives is vast, with these compounds showing a broad spectrum of activity. Pyrimidine cores are considered promising scaffolds for the development of biologically active compounds due to their wide range of pharmacological activities. These include, but are not limited to, antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. SAR studies of pyrimidine structures from active drugs and compounds under development as new drugs indicate a fertile ground for the search and design of compounds with desired pharmacological activities (Chiriapkin, 2022).

Synthesis using Hybrid Catalysts

The synthesis of pyranopyrimidine scaffolds, closely related to the this compound structure, highlights the application of hybrid catalysts in medicinal chemistry. These scaffolds are key precursors for medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability. The use of diversified hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents, has been emphasized for the synthesis of pyranopyrimidine derivatives. This focus on hybrid catalysts for the development of novel pyrimidine analogs showcases the innovative approaches being undertaken in the field to enhance the efficacy and reduce the toxicity of potential drug candidates (Parmar et al., 2023).

Mechanism of Action

Target of Action

Similar compounds have been found to target various enzymes and receptors, which play crucial roles in biological processes .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Similar compounds have been found to have various pharmacokinetic properties that impact their bioavailability .

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level .

Action Environment

It’s known that environmental factors can significantly influence the action of similar compounds .

Properties

IUPAC Name |

6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-8-3-9(2)6-15(5-8)11-4-10(12)13-7-14-11/h4,7-9H,3,5-6H2,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFASFMRUIHMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=NC=NC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

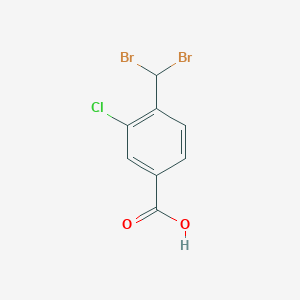

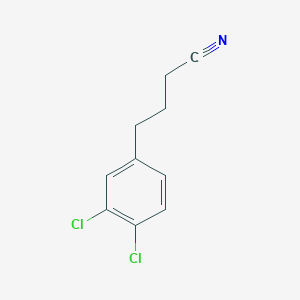

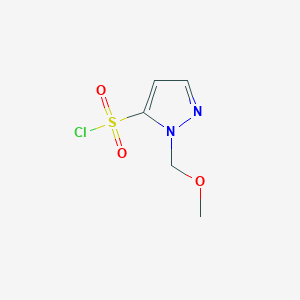

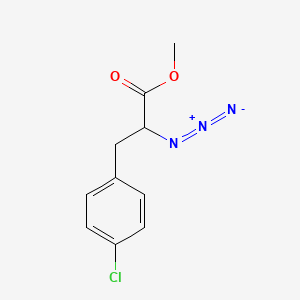

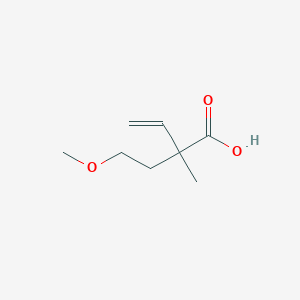

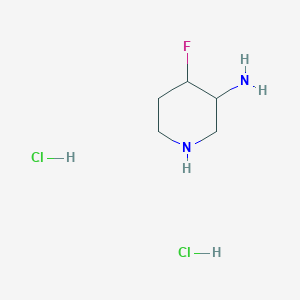

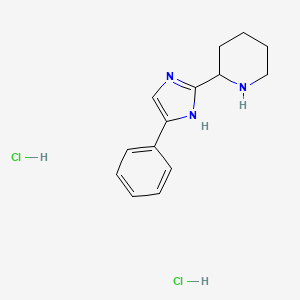

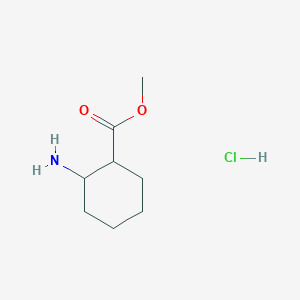

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1471172.png)

![N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride](/img/structure/B1471181.png)

![N-[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine dihydrochloride](/img/structure/B1471185.png)